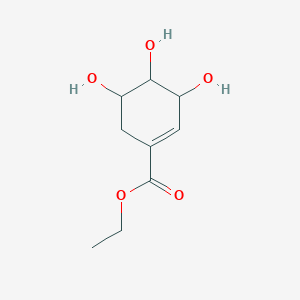

Shikimic acid ethyl ester

Description

Contextualizing Shikimic Acid as a Foundational Precursor Molecule in Biological Systems

Shikimic acid is a pivotal biochemical metabolite found in plants, bacteria, fungi, and algae, but not in animals. nih.govnih.govoup.com It is a key intermediate in the shikimate pathway, a seven-step metabolic route that converts phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) into chorismate. nih.gov This pathway is the primary route for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. nih.govbioone.org These amino acids are not only essential building blocks for proteins but also serve as precursors for a vast array of secondary metabolites, including pigments, alkaloids, and lignin. oup.comwikipedia.org

The importance of the shikimate pathway is underscored by the fact that approximately 20% of the carbon fixed by plants flows through it under normal growth conditions. oup.com The pathway's central product, chorismate, stands at a critical metabolic branch point, directing flux towards the synthesis of various aromatic compounds. bioone.org The regulation of this pathway is complex and varies between organisms. In microorganisms, it is often controlled by feedback inhibition of the first enzyme, while in plants, regulation appears to occur primarily at the genetic level. nih.gov

The significance of shikimic acid extends to its role as a precursor for numerous other biologically active compounds, such as:

Indole (B1671886) and its derivatives. wikipedia.org

Mycosporine-like amino acids, which are found in organisms exposed to high levels of sunlight. wikipedia.org

First isolated in 1885 from the Japanese flower Illicium anisatum (shikimi), its structure was elucidated nearly 50 years later. nih.govwikipedia.org While present in most autotrophic organisms, it typically exists in low concentrations as a biosynthetic intermediate. wikipedia.org

Significance of Shikimic Acid Ethyl Ester as a Chiral Intermediate and Building Block in Advanced Organic Synthesis

This compound is the ethyl ester derivative of shikimic acid and serves as a crucial chiral intermediate and building block in advanced organic synthesis. biosynth.commyskinrecipes.com Its value stems from the inherent chirality and dense functionality of the shikimic acid backbone, which provides a synthetically useful and versatile starting material for the construction of complex molecules. caldic.combas.bg The three chiral centers present in the shikimic acid molecule are preserved in its ethyl ester derivative, making it an important precursor for the synthesis of chiral drugs and other enantiomerically pure substances. google.comgoogle.com

One of the most prominent applications of shikimic acid and its derivatives, including the ethyl ester, is in the pharmaceutical industry. It is a key starting material for the industrial synthesis of the antiviral drug oseltamivir (B103847). nih.govbiosynth.commyskinrecipes.com The demand for oseltamivir, particularly during influenza outbreaks, has highlighted the industrial importance of shikimic acid and its derivatives. frontiersin.orgresearchgate.net

Beyond its role in drug synthesis, this compound is utilized in the stereoselective synthesis of various natural products and is a subject of study in enzymatic pathways and biochemical transformations. biosynth.com Its application as a chiral intermediate contributes significantly to medicinal chemistry and the development of new bioactive compounds. biosynth.commyskinrecipes.com The esterification of shikimic acid to its ethyl ester can also modify its polarity, which is a significant consideration in synthetic strategies. google.com

Historical and Current Trajectories in this compound Research

Historically, research on shikimic acid was primarily focused on its central role in the biosynthesis of aromatic amino acids in plants and microorganisms. oup.com The discovery of its utility as a precursor for the synthesis of oseltamivir marked a significant turning point, spurring intense research into efficient methods for its extraction from natural sources, such as Chinese star anise (Illicium verum), and microbial production through fermentation. caldic.combas.bgresearchgate.net

Current research continues to explore and optimize the production of shikimic acid and its derivatives. caldic.combas.bg Metabolic engineering of microorganisms like Escherichia coli is a major focus, aiming to increase the yield and purity of shikimic acid from renewable feedstocks like glucose. frontiersin.orgacs.org

Structure

3D Structure

Properties

CAS No. |

101769-63-5 |

|---|---|

Molecular Formula |

C9H14O5 |

Molecular Weight |

202.20 g/mol |

IUPAC Name |

ethyl (3R,4S,5R)-3,4,5-trihydroxycyclohexene-1-carboxylate |

InChI |

InChI=1S/C9H14O5/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3,6-8,10-12H,2,4H2,1H3/t6-,7-,8-/m1/s1 |

InChI Key |

ZZJSUXLVNPETPK-BWZBUEFSSA-N |

SMILES |

CCOC(=O)C1=CC(C(C(C1)O)O)O |

Isomeric SMILES |

CCOC(=O)C1=C[C@H]([C@H]([C@@H](C1)O)O)O |

Canonical SMILES |

CCOC(=O)C1=CC(C(C(C1)O)O)O |

Synonyms |

(3R,4S,5R)-Trihydroxy-1-cyclohexene-1-carboxylic Acid Ethyl Ester; _x000B_[3R-(3α,4α,5β)]-Trihydroxy1-Cyclohexene-1-carboxylic Acid Ethyl Ester; Ethyl Shikimate |

Origin of Product |

United States |

Synthetic Strategies for Shikimic Acid Ethyl Ester and Its Analogues

Chemical Esterification Methodologies for Shikimic Acid Ethyl Ester Production

The conversion of shikimic acid to its ethyl ester is a fundamental transformation, often employed as an initial step in the synthesis of more complex molecules. This is typically achieved through direct esterification or, in principle, via transesterification.

Direct Esterification Processes

Direct esterification, particularly the Fischer-Speier method, is a common and straightforward approach for producing this compound. This acid-catalyzed reaction involves treating shikimic acid with ethanol (B145695) in the presence of a strong acid catalyst. The equilibrium of the reaction is typically shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction. nih.gov

In the context of synthesizing precursors for the anti-influenza drug oseltamivir (B103847), the esterification of shikimic acid with ethanol is a well-documented initial step. wikipedia.org Various acid catalysts are employed to facilitate this conversion. For instance, thionyl chloride in ethanol is used to generate the ethyl ester, which is then further functionalized. wikipedia.org This method highlights the practical application of direct esterification in pharmaceutical manufacturing. Another approach involves heating a crude extract of shikimic acid directly in ethanolic HCl to achieve the desired ester.

Table 1: Selected Conditions for Direct Esterification of Shikimic Acid

| Catalyst | Reagents | Typical Yield | Reference |

|---|---|---|---|

| Thionyl Chloride | Ethanol | 97% | researchgate.net |

| p-Toluenesulfonic acid | Ethanol, 3-Pentanone | Not specified | wikipedia.org |

| Ethanolic HCl | Crude shikimic acid extract | 5.4% (from 40g star anise) |

Transesterification Approaches

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. mdpi.com This reaction can be catalyzed by either acids or bases. mdpi.com In a potential synthesis of this compound, one could start with a different ester, such as methyl shikimate, and react it with ethanol.

Under acidic conditions, the mechanism is similar to Fischer esterification, involving protonation of the carbonyl group to increase its electrophilicity, followed by nucleophilic attack by ethanol. nih.gov Base-catalyzed transesterification, on the other hand, involves the use of a strong base to generate an ethoxide ion, which acts as a potent nucleophile. nih.gov To drive the reaction to completion, it is advantageous to use ethanol as the solvent, thereby providing a large excess of the desired alcohol. nih.gov While this represents a theoretically viable route, specific documented applications for the large-scale production of this compound via transesterification are less common than direct esterification methods.

Stereoselective Synthesis Approaches Utilizing this compound as a Key Synthon

The inherent chirality of shikimic acid makes its ethyl ester derivative a valuable chiral building block, or synthon, for the enantioselective synthesis of complex natural products and pharmaceuticals. mdpi.comresearchgate.net Its rigid cyclohexene (B86901) ring and multiple stereocenters provide a well-defined three-dimensional structure that chemists can exploit to control the stereochemical outcome of subsequent reactions. nih.gov

Asymmetric Synthesis Catalysis Employing this compound Derivatives

This compound serves as a critical substrate in syntheses that employ stereoselective transformations to build more complex chiral molecules. Its primary role is that of a chiral building block, not a chiral catalyst or ligand. mdpi.com For example, in the industrial synthesis of oseltamivir phosphate (B84403) (Tamiflu®), shikimic acid is first converted to its ethyl ester. nih.gov Subsequent steps involve highly regioselective and stereoselective reactions on this synthon. nih.govnih.gov

One key transformation is the nucleophilic substitution of a mesylate group by an azide (B81097), which proceeds with specific stereochemistry to install a crucial amine precursor. nih.gov For instance, the synthesis can proceed via the O-trimesylate of this compound, which allows for a regio- and stereoselective nucleophilic substitution of the allylic mesylate at the C-3 position by an azide group. nih.govnih.gov This transformation is a cornerstone of the asymmetric synthesis, where the stereocenters of the starting ethyl shikimate direct the formation of new stereocenters, ultimately leading to the desired enantiomerically pure final product. nih.gov

Table 2: Example of Stereoselective Reaction on a this compound Derivative

| Starting Material Derivative | Reagents | Key Transformation | Product | Reference |

|---|---|---|---|---|

| Ethyl (3R,4S,5R)-3,4,5-tris(methanesulfonyloxy)cyclohex-1-enecarboxylate | Sodium azide (NaN₃) in DMSO | Regio- and stereoselective Sₙ2 displacement of C-3 mesylate | Ethyl (3S,4S,5R)-3-azido-4,5-bis(methanesulfonyloxy)cyclohex-1-enecarboxylate | nih.gov |

Biotransformation and Enzymatic Synthesis of Shikimic Acid Derivatives

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. mdpi.com Lipases, in particular, are versatile biocatalysts capable of catalyzing esterification and transesterification reactions, often with high chemo-, regio-, and enantioselectivity. researchgate.netscielo.br

The synthesis of this compound can be achieved through lipase-catalyzed esterification. This process involves the reaction of shikimic acid with ethanol in a non-aqueous medium to shift the thermodynamic equilibrium from hydrolysis toward synthesis. researchgate.netnih.gov Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), are commonly used due to their stability and reusability. mdpi.com The enzyme's active site facilitates the formation of the ester bond under mild reaction conditions, minimizing the risk of side reactions that can occur with chemical catalysts at higher temperatures. researchgate.net

Furthermore, enzymatic reactions can be used to selectively modify the hydroxyl groups on the this compound core. For example, lipase-catalyzed acylation can be directed to specific positions on the ring, demonstrating the high level of control achievable with biocatalysis. A patent describes the use of a lipase (B570770) to catalyze the esterification or alcoholysis of the 3-hydroxy group of shikimic acid or its ethyl ester with a fatty acid or its corresponding ester. This chemo- and regioselective reaction highlights the potential of enzymes to produce specific acylated derivatives that would be challenging to obtain through conventional chemical methods without the use of complex protecting group strategies.

Enzyme-Catalyzed Transformations of Ester Bonds

The formation of this compound from shikimic acid and ethanol is a reaction that can be effectively catalyzed by enzymes, offering a green and highly selective alternative to chemical esterification. Lipases are the most prominent class of enzymes used for this purpose due to their stability in organic solvents and their ability to catalyze esterification reactions with high efficiency.

The mechanism for lipase-catalyzed ester synthesis is typically a Ping-Pong Bi-Bi mechanism. This process involves the initial acylation of the enzyme's active site serine residue by the carboxylic acid (shikimic acid), releasing a molecule of water. Subsequently, the alcohol (ethanol) attacks the acylated enzyme, leading to the formation of the ester and the regeneration of the free enzyme.

A widely used and highly effective biocatalyst for such transformations is the immobilized Lipase B from Candida antarctica (CALB), commercially available as Novozym® 435. nih.govmdpi.com This enzyme is renowned for its broad substrate specificity and high activity in non-aqueous environments, which is crucial for shifting the reaction equilibrium towards ester synthesis. nih.gov The esterification is typically performed in a solvent-free system or in an organic solvent that minimizes the solubility of water, thereby driving the reaction forward. Key parameters influencing the reaction's success include temperature, substrate molar ratio, and enzyme concentration. By optimizing these conditions, near-quantitative conversion of the acid to its corresponding ester can be achieved. mdpi.comresearchgate.net

Table 1: Representative Parameters for Lipase-Catalyzed Ester Synthesis| Parameter | Condition/Value | Rationale | Reference |

|---|---|---|---|

| Biocatalyst | Immobilized Candida antarctica Lipase B (Novozym® 435) | High stability, activity in organic media, and broad substrate scope. | mdpi.com |

| Reaction Medium | Solvent-free or non-polar organic solvent (e.g., n-hexane) | Minimizes water activity to shift equilibrium towards ester formation and simplifies product recovery. | mdpi.commdpi.com |

| Temperature | 60-80 °C | Optimizes enzyme activity while managing substrate stability and potential evaporation of volatile alcohols like ethanol. | mdpi.com |

| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 1.2:1 (slight excess of alcohol) | A slight excess of the alcohol can compensate for evaporation and help drive the reaction to completion. | researchgate.net |

| Enzyme Concentration | 1-10% (w/w of substrates) | Balances reaction rate with the cost of the biocatalyst. Immobilization allows for easy recovery and reuse. | mdpi.com |

| Conversion Rate | >95% | High conversions are achievable under optimized conditions, demonstrating the efficiency of the biocatalytic process. | researchgate.net |

Microbial Bioconversion for Derivative Generation

Beyond the synthesis of the parent ester, whole microbial cells serve as powerful biocatalysts for generating a diverse array of this compound analogues. This approach, known as bioconversion or biotransformation, leverages the complex enzymatic machinery within microorganisms to perform specific chemical modifications on an exogenously supplied substrate. nih.gov By selecting or engineering microbes with specific enzymatic activities, it is possible to introduce new functionalities to the shikimate core structure.

Whole-cell bioconversions offer several advantages, including the presence of cofactor regeneration systems and the protection of enzymes within the cellular environment. Microorganisms can be engineered to express specific classes of enzymes, such as hydroxylases, glycosyltransferases, or acyltransferases, which can modify the this compound molecule at its hydroxyl groups or other positions. For instance, the introduction of additional hydroxyl groups can alter the molecule's polarity and biological activity, while glycosylation can enhance its solubility and bioavailability.

While specific examples of bioconversions starting directly from this compound are not extensively documented, the principle has been demonstrated with structurally related compounds like quinic acid. researchgate.net Genetically engineered strains of Escherichia coli or yeast species like Saccharomyces cerevisiae are common platforms for such transformations. The process involves cultivating the selected microbial strain and then feeding it with this compound, allowing the cellular enzymes to perform the desired chemical modification.

Table 2: Potential Microbial Bioconversions for Generating this compound Derivatives| Transformation Type | Enzyme Class | Potential Product | Host Organism Example |

|---|---|---|---|

| Hydroxylation | Cytochrome P450 Monooxygenases | Hydroxylated this compound analogues | Escherichia coli, Saccharomyces cerevisiae |

| Glycosylation | Glycosyltransferases (UGTs) | This compound glycosides | Bacillus subtilis, E. coli |

| Acylation | Acyltransferases | Acylated (e.g., acetylated) this compound | E. coli |

| Halogenation | Halogenases | Halogenated this compound derivatives | Pseudomonas sp. |

Development of Novel Synthetic Pathways to this compound Precursors

The most critical precursor for this compound is shikimic acid itself. Historically, shikimic acid was extracted from the seeds of the Chinese star anise (Illicium verum), a process that is costly and subject to supply chain volatility. bas.bg Consequently, significant research has been dedicated to developing novel and sustainable synthetic pathways, with microbial fermentation using metabolically engineered microorganisms emerging as the leading alternative. nih.gov

The bacterium Escherichia coli has been extensively engineered to become a highly efficient cell factory for producing shikimic acid from simple carbon sources like glucose. nih.govnih.gov This is achieved through a series of precise genetic modifications aimed at redirecting the flow of carbon from central metabolism into the shikimate pathway and forcing its accumulation.

Key metabolic engineering strategies include:

Blocking the Downstream Pathway: The native shikimate pathway continues to aromatic amino acids. To accumulate shikimic acid, the subsequent enzymatic steps are blocked. This is most commonly achieved by deleting the genes aroK and aroL, which encode for the two shikimate kinase enzymes that convert shikimic acid into shikimate-3-phosphate. nih.govmdpi.com

Enhancing Carbon Flux into the Pathway: The expression of key enzymes at the entry point and along the pathway is increased. This includes overexpressing a feedback-resistant version of DAHP synthase (encoded by aroG or aroF), which catalyzes the first committed step, as well as 3-dehydroquinate (B1236863) synthase (aroB) and shikimate dehydrogenase (aroE). nih.govnih.gov

Increasing Precursor Supply: The availability of the initial precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), is often a limiting factor. Overexpressing the gene for transketolase (tktA) can boost the supply of E4P from the pentose (B10789219) phosphate pathway. researchgate.net

Preventing Product Loss: Engineered strains can re-import the secreted shikimic acid. Deleting the shikimate transporter gene (shiA) prevents this re-uptake, increasing the net extracellular yield. mdpi.com

These combined strategies have led to the development of E. coli strains capable of producing shikimic acid at very high titers, often exceeding 70 g/L in fed-batch fermentations, providing a robust and scalable route to this key precursor. nih.gov

Table 3: Metabolic Engineering Strategies in E. coli for Shikimic Acid Production| Genetic Modification Strategy | Target Gene(s) | Purpose | Resulting Phenotype | Reference |

|---|---|---|---|---|

| Block downstream conversion | ΔaroK, ΔaroL | Prevent phosphorylation of shikimic acid. | Accumulation of intracellular and extracellular shikimic acid. | mdpi.com |

| Increase precursor supply | Overexpress tktA | Enhance the pool of erythrose-4-phosphate (E4P). | Improved carbon flow into the shikimate pathway. | researchgate.net |

| Increase pathway flux | Overexpress feedback-resistant aroGfbr, aroB, aroE | Pull metabolites through the common aromatic pathway towards shikimic acid. | Higher conversion of precursors to shikimic acid. | nih.govnih.gov |

| Prevent product re-uptake | ΔshiA | Eliminate the shikimate-specific transporter. | Increased net accumulation of shikimic acid in the culture medium. | mdpi.com |

| Optimize central metabolism | ΔptsG, ΔpykF | Modify glucose uptake and glycolysis to increase phosphoenolpyruvate (PEP) availability. | Enhanced precursor supply for the shikimate pathway. | researchgate.net |

Biosynthetic Origin and Metabolic Engineering Perspectives Relevant to Shikimic Acid Ethyl Ester Precursors

The Shikimate Pathway: A Central Route for Aromatic Compound Biosynthesis in Non-Mammalian Organisms

The shikimate pathway is a crucial seven-step metabolic route found in bacteria, archaea, fungi, algae, and plants, but is absent in mammals. wikipedia.orgnih.gov This pathway serves as a vital bridge between central carbon metabolism and the biosynthesis of aromatic compounds. annualreviews.org It converts phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway into chorismate. nih.govbioone.org Chorismate is the final product of the pathway and a pivotal precursor for the synthesis of the aromatic amino acids—phenylalanine, tyrosine, and tryptophan. nih.govrsc.org Beyond these primary metabolites, the pathway's intermediates are channeled into a vast array of secondary metabolites, including flavonoids, alkaloids, lignins, and aromatic antibiotics, which are essential for plant defense and environmental interactions. bioone.orgfrontiersin.org Due to its absence in animals, the shikimate pathway is a prime target for the development of herbicides and antimicrobial agents. nih.govannualreviews.org

Elucidation of Key Enzymatic Steps and Metabolic Intermediates

The conversion of central metabolites into chorismate involves a sequence of seven enzymatic reactions, creating several key intermediates. nih.govrsc.org

Formation of 3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP): The pathway begins with the condensation of PEP and E4P, a reaction catalyzed by DAHP synthase. nih.govimperfectpharmacy.in

Synthesis of 3-Dehydroquinate (B1236863) (DHQ): DAHP is then converted into the first carbocyclic intermediate, 3-dehydroquinate, by the enzyme 3-dehydroquinate synthase. nih.govbioone.org

Formation of 3-Dehydroshikimate (DHS): 3-dehydroquinate dehydratase catalyzes the dehydration of DHQ to produce 3-dehydroshikimate. nih.govfrontiersin.org This intermediate is a branch point for the synthesis of some natural products, such as gallic acid. frontiersin.org

Conversion to Shikimate: Shikimate dehydrogenase reduces 3-dehydroshikimate to shikimate in an NADPH-dependent reaction. imperfectpharmacy.inmdpi.com In many plants and some bacteria, the enzymes for the third and fourth steps are fused into a bifunctional protein, 3-dehydroquinate dehydratase/shikimate dehydrogenase (DQD/SDH). bioone.orgnih.gov

Phosphorylation to Shikimate 3-Phosphate (S3P): Shikimate is then phosphorylated by shikimate kinase in an ATP-dependent reaction to yield shikimate 3-phosphate. wikipedia.orgbioone.org

Formation of 5-Enolpyruvylshikimate-3-phosphate (EPSP): The enzyme EPSP synthase catalyzes the addition of a second molecule of PEP to S3P, forming 5-enolpyruvylshikimate-3-phosphate. wikipedia.orgresearchgate.net

Synthesis of Chorismate: The final step is the elimination of a phosphate group from EPSP, catalyzed by chorismate synthase, which introduces a second double bond into the ring to form chorismate. nih.govfrontiersin.org

| Intermediate | Enzyme | Reaction |

|---|---|---|

| 3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) | DAHP synthase | Condensation of PEP and E4P |

| 3-Dehydroquinate (DHQ) | 3-Dehydroquinate synthase | Cyclization of DAHP |

| 3-Dehydroshikimate (DHS) | 3-Dehydroquinate dehydratase | Dehydration of DHQ |

| Shikimate | Shikimate dehydrogenase | Reduction of DHS |

| Shikimate 3-Phosphate (S3P) | Shikimate kinase | Phosphorylation of Shikimate |

| 5-Enolpyruvylshikimate-3-phosphate (EPSP) | EPSP synthase | Addition of PEP to S3P |

| Chorismate | Chorismate synthase | Elimination of phosphate from EPSP |

Regulatory Mechanisms Governing Carbon Flux within the Shikimate Pathway

The flow of carbon through the shikimate pathway is tightly regulated to meet the cell's demand for aromatic compounds without wasting energy and resources. nih.gov The primary point of regulation is the first enzyme, DAHP synthase. nih.govannualreviews.org In many microorganisms like Escherichia coli, this control is achieved through feedback inhibition. nih.gov E. coli possesses three isoforms of DAHP synthase (AroG, AroF, and AroH), each allosterically inhibited by one of the three final aromatic amino acids: phenylalanine, tyrosine, and tryptophan, respectively. nih.govmdpi.com This mechanism allows the cell to independently modulate pathway flux in response to the specific levels of each amino acid. nih.gov

In plants, the regulation is more complex and less understood. annualreviews.orgnih.gov While some plant DAHP synthase isoforms show sensitivity to feedback inhibition by aromatic amino acids, others are regulated by different metabolites or mechanisms. nih.gov For instance, some plant DAHP synthases are redox-regulated, linking the pathway's activity to photosynthesis. nih.govfrontiersin.org Downstream enzymes, such as chorismate mutase and anthranilate synthase, which control the entry into the phenylalanine/tyrosine and tryptophan branches respectively, are also subject to allosteric regulation, providing further control points for carbon distribution. nih.gov

Metabolic Engineering Strategies for Enhanced Production of Shikimic Acid Precursors

The industrial demand for shikimic acid, primarily as a precursor for the synthesis of the antiviral drug oseltamivir (B103847), has driven extensive research into metabolic engineering to create microbial production platforms. nih.govfrontiersin.org The goal is to redirect the carbon flow from central metabolism toward the accumulation of shikimic acid or its immediate precursors. frontiersin.orgnih.gov This involves overcoming the tight native regulation of the pathway and eliminating bottlenecks to maximize product yield and titer. bohrium.com

Genetic Modifications in Microbial Systems (e.g., Escherichia coli)

Escherichia coli is the most common host for producing shikimic acid due to its well-characterized genetics and rapid growth. mdpi.comnih.gov Several key genetic strategies are employed to engineer high-producing strains:

Increasing Precursor Availability: The supply of PEP and E4P is a major limiting factor. nih.gov To increase PEP availability, the glucose phosphotransferase system (PTS), which consumes one molecule of PEP for each molecule of glucose transported, is often inactivated and replaced with a non-PEP-dependent system like the galactose permease (GalP) and glucokinase (Glk). nih.govresearchgate.net To boost E4P levels, genes encoding enzymes of the pentose phosphate pathway, such as transketolase (tktA), are overexpressed. nih.govnih.gov

Deregulation of the First Step: To overcome feedback inhibition, native DAHP synthase enzymes are replaced with feedback-resistant (fbr) variants, such as AroGfbr. nih.govfrontiersin.org This modification ensures a continuous carbon flux into the shikimate pathway, even in the presence of high concentrations of aromatic amino acids. nih.gov

Blocking Downstream Consumption: To accumulate shikimic acid, its conversion to downstream products must be prevented. This is achieved by inactivating the genes encoding shikimate kinases I and II (aroK and aroL). mdpi.comfrontiersin.org The complete deletion of both genes blocks the synthesis of essential aromatic amino acids, potentially requiring their supplementation in the growth medium. mdpi.com

Overexpression of Pathway Enzymes: To prevent the accumulation of intermediate metabolites and pull the flux towards shikimic acid, key pathway genes like aroB (DHQ synthase) and aroE (shikimate dehydrogenase) are often overexpressed. mdpi.comfrontiersin.org

| Strategy | Gene Target(s) | Modification | Purpose |

|---|---|---|---|

| Increase PEP Supply | ptsHI-crr | Deletion | Eliminate major PEP consumption during glucose uptake |

| Increase E4P Supply | tktA | Overexpression | Enhance carbon flux through the pentose phosphate pathway |

| Deregulation | aroG | Express feedback-resistant (fbr) variant | Remove feedback inhibition by aromatic amino acids |

| Block Consumption | aroK, aroL | Deletion | Prevent conversion of shikimic acid to S3P |

| Enhance Pathway Flux | aroB, aroD, aroE | Overexpression | Debottleneck the pathway and pull carbon towards shikimate |

Optimization of Fermentation Processes for Increased Titers

Genetic engineering alone is insufficient to achieve industrially relevant production levels. The optimization of fermentation conditions is equally critical. nih.gov High-cell-density fed-batch fermentation is the most common strategy. nih.govresearchgate.net This process involves initially growing the microbial culture to a high density and then feeding a concentrated nutrient solution (typically containing glucose) to sustain production over an extended period. researchgate.net

Key parameters that are optimized include pH, temperature, and dissolved oxygen levels. For instance, studies with Citrobacter freundii showed that controlling the pH at 6.0 and maintaining a temperature of 30°C significantly increased shikimic acid production. nih.gov Nutrient composition, such as the carbon and nitrogen sources, is also crucial. nih.gov A preliminary fed-batch study demonstrated a significant increase in shikimic acid production (from 5.11 g/L to 9.11 g/L) by feeding the culture with additional glucose during the fermentation run. nih.gov These process optimizations, combined with genetically engineered strains, have led to reported shikimic acid titers exceeding 100 g/L in lab-scale fermenters. researchgate.net

Diversification of Shikimic Acid Pathway Products in Plants and Microorganisms

The shikimate pathway is a gateway to a vast and diverse array of natural products beyond the primary aromatic amino acids. nih.govfrontiersin.org The pathway's central intermediates—shikimate, 3-dehydroshikimate, and especially chorismate—serve as branch points for numerous biosynthetic routes in plants and microbes. nih.govbioone.orgreactome.org

In plants, these secondary metabolites are crucial for growth, development, and defense against biotic and abiotic stresses. frontiersin.orgnih.gov For example:

Phenylpropanoids: Derived from phenylalanine, this large class includes lignins (structural components of cell walls), flavonoids (pigments, UV protectants), and isoflavonoids (phytoalexins). frontiersin.org

Alkaloids: Many indole (B1671886) alkaloids are derived from tryptophan. frontiersin.org

Gallic Acid: This precursor to hydrolyzable tannins can be synthesized from 3-dehydroshikimate. frontiersin.org

Microorganisms also utilize shikimate pathway intermediates to produce a wide range of specialized metabolites, many of which have important applications. nih.govfrontiersin.org Examples include antibiotics, siderophores (iron-chelating compounds), and pigments. nih.govreactome.org The metabolic diversity originating from this pathway underscores its fundamental importance in the natural world and highlights its potential as a target for synthetic biology applications to produce valuable chemicals and pharmaceuticals. nih.gov

Derivatization and Structural Modification of Shikimic Acid Ethyl Ester

Strategies for Functional Group Transformations on the Shikimic Acid Ethyl Ester Scaffold

The strategic manipulation of the functional groups on the this compound framework is a cornerstone for its use as a synthetic precursor. Key transformations target the hydroxyl groups and the cyclohexene (B86901) double bond to introduce desired functionalities and stereochemistries.

The presence of three secondary hydroxyl groups in this compound necessitates the use of protecting groups to achieve regioselectivity in subsequent reactions. libretexts.org The protection strategy often involves the formation of ethers, esters, or acetals. libretexts.orggoogle.com

Ketalization: The cis-vicinal diol at the C-3 and C-4 positions can be selectively protected as a ketal, typically an acetonide (isopropylidene ketal). researchgate.net This is a common initial step in the synthesis of oseltamivir (B103847), yielding ethyl (3R,4S,5R)-3,4-O-isopropylidene shikimate. researchgate.net This protection scheme leaves the C-5 hydroxyl group available for further modification.

Mesylation: The free hydroxyl group, often at the C-5 position after protection of the C-3 and C-4 hydroxyls, can be converted into a good leaving group, such as a mesylate (methanesulfonate). google.combas.bg This is typically achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a base. google.com The resulting mesylate is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. bas.bgcaldic.com For instance, the synthesis of oseltamivir can proceed through the mesylation of a ketalized shikimic acid ester. google.com

Protection with Other Groups: Besides ketalization, hydroxyl groups can be protected in the form of ethers (e.g., methyl, benzyl) or esters (e.g., acetate, benzoate). google.com The choice of the protecting group depends on its stability under the planned reaction conditions and the ease of its subsequent removal. libretexts.org

Table 1: Examples of Hydroxyl Group Manipulations on this compound Derivatives

| Transformation | Reagents and Conditions | Product | Purpose |

|---|---|---|---|

| Ketalization | Acetone, 2,2-dimethoxypropane, p-TsOH | Ethyl (3R,4S,5R)-3,4-O-isopropylidene shikimate | Selective protection of the C3 and C4 hydroxyl groups |

| Mesylation | Methanesulfonyl chloride, triethylamine, isopropyl acetate | Ethyl 3,4-isopropylidene-5-methanesulfonyl-shikimate | Activation of the C5 hydroxyl group as a leaving group |

| Acylation | Acetic anhydride, pyridine | Triacetylthis compound | Protection of all hydroxyl groups |

Carbon-Carbon Double Bond Functionalization (e.g., Epoxidation)

The double bond in the cyclohexene ring of this compound is a key site for introducing further functionality. Epoxidation is a common transformation that allows for the stereoselective introduction of two new functional groups. nih.gov The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce substituents at the C-4 and C-5 positions. researchgate.net This strategy is central to the synthesis of oseltamivir, where an epoxide precursor is formed after several modification steps of the initial this compound. google.com The epoxidation is often carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net

Synthesis of Chiral Intermediates and Advanced Precursors from this compound

The inherent chirality of this compound makes it an excellent starting material for the synthesis of other enantiomerically pure compounds. bas.bgcaldic.com Through the functional group manipulations described above, this compound is converted into a variety of chiral intermediates and advanced precursors for the synthesis of pharmaceuticals and other bioactive molecules. nih.gov

A key intermediate in many synthetic routes is an epoxide derived from shikimic acid, which serves as a versatile building block. researchgate.net The synthesis of oseltamivir, for example, relies on a synthetically well-developed epoxide building block derived from shikimic acid. researchgate.net Another important class of intermediates are aziridines, which can be formed from the corresponding mesylate and subsequently opened to introduce nitrogen-containing functional groups. bas.bgnih.gov

Exploration of Oseltamivir Analogues and Other Pharmacologically Relevant Compounds Derived from this compound

The versatile scaffold of this compound has been extensively utilized to synthesize a wide array of oseltamivir analogues and other pharmacologically relevant compounds. nih.govresearchgate.netnih.gov These efforts are aimed at discovering new therapeutic agents with improved activity, selectivity, or pharmacokinetic properties. researchgate.net

Researchers have synthesized oseltamivir analogues by modifying various parts of the molecule. For instance, new analogues have been designed and synthesized with different ether groups at the C-3 position. researchgate.netresearchgate.net Some of these modifications include the introduction of a cyclohexanemethyloxy group. researchgate.netnih.gov

The biological evaluation of these synthesized analogues has revealed interesting structure-activity relationships. For example, in a study of oseltamivir analogues, it was found that the corresponding azides were more active than the amines against certain human cancer cell lines, suggesting that the azide (B81097) group itself might be crucial for the observed cytotoxic activity. researchgate.netnih.gov However, these same synthetic oseltamivir analogues showed no inhibitory activity against influenza A neuraminidase. researchgate.netnih.gov

Beyond oseltamivir, shikimic acid and its derivatives are precursors to a wide range of bioactive compounds, including anticoagulants and antithrombotic agents. nih.gov The inherent chirality and dense functionality of this compound continue to make it an attractive starting material for the synthesis of novel and complex molecules with potential pharmacological applications. bas.bgcaldic.comnih.gov

Investigation of Biological Activities and Mechanistic Insights Excluding Human Trials

Enzyme Inhibition Studies and Structure-Activity Relationship Analysis

Research into the enzyme inhibitory properties of shikimic acid ethyl ester has included investigations into its effect on α-amylase, a key enzyme in carbohydrate metabolism. Comparative studies analyzing shikimic acid and its derivatives have provided insights into the structure-activity relationship concerning α-amylase inhibition.

A significant finding is that the esterification of the carboxyl group in shikimic acid to form this compound leads to a substantial reduction in its α-amylase inhibitory effect. researchgate.netresearchgate.net The parent compound, shikimic acid, has been identified as an uncompetitive inhibitor of α-amylase. researchgate.net This mode of inhibition suggests that the inhibitor binds to the enzyme-substrate complex at a site distinct from the active site. researchgate.net Molecular analysis indicates that the carboxyl group and the hexatomic ring structure of shikimic acid are crucial for its binding to non-active sites on the α-amylase enzyme. researchgate.net Consequently, the modification of this carboxyl group through ethyl esterification diminishes the molecule's inhibitory capacity. researchgate.netresearchgate.net

Table 1: Comparative α-Amylase Inhibition

| Compound | Relative Inhibitory Effect on α-Amylase | Key Structural Feature for Activity |

|---|---|---|

| Shikimic Acid | Active Inhibitor | Free Carboxyl Group researchgate.net |

| This compound | Greatly Reduced researchgate.netresearchgate.net | Esterified Carboxyl Group researchgate.net |

| Gallic Acid | Lower than Shikimic Acid researchgate.net | Benzene Ring Structure researchgate.net |

This compound serves as a versatile tool in the study of various enzymatic pathways and biochemical transformations. biosynth.com While direct inhibitory studies on a wide range of enzymes are not extensively documented for the ethyl ester itself, research on closely related shikimic acid derivatives provides context for its potential interactions. For instance, various amide derivatives of shikimic acid have been synthesized and evaluated as inhibitors of shikimate dehydrogenase (SDH), the fourth enzyme in the shikimate pathway, demonstrating that modifications to the shikimic acid structure can produce compounds that interact with key biosynthetic enzymes. nih.govresearchgate.net All tested amide derivatives showed a mixed-type inhibition for this enzyme. nih.gov

The chemical structure of shikimic acid and its esters, featuring multiple hydroxyl groups and a double bond, allows for a variety of synthetic transformations. nih.gov These transformations, such as oxidation to form keto variants or the reduction of the carboxyl group, have been employed to create specifically labeled derivatives for use in biochemical feeding studies to elucidate metabolic pathways. core.ac.uk The ester is thus a valuable intermediate for synthesizing molecular probes to investigate biochemical processes. biosynth.com

Cellular and Molecular Mechanistic Explorations

While studies focusing specifically on this compound are limited, research on the parent compound, shikimic acid, provides a foundation for understanding potential cellular mechanisms. The anti-inflammatory effects of shikimic acid have been linked to its ability to modulate key intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. nih.gov

In studies using RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), shikimic acid was shown to inhibit the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and p38, both of which are critical kinases in the MAPK signaling cascade. nih.gov The observed inhibition of LPS-induced ERK1/2 and p38 phosphorylation was 22% and 17%, respectively. nih.gov The MAPK pathway is a known transducer of inflammatory signals, and its modulation by shikimic acid suggests a mechanism for its observed anti-inflammatory properties. nih.govmdpi.com This action on the MAPK pathway by the parent compound indicates a potential area of investigation for the biological activity of its ester derivatives.

In vitro studies have demonstrated that shikimic acid can influence cellular inflammatory responses. These investigations provide a basis for exploring the activities of its derivatives, such as the ethyl ester. In experiments with LPS-stimulated RAW 264.7 macrophages, shikimic acid effectively suppressed the production of key inflammatory mediators. nih.gov

Specifically, shikimic acid treatment led to a significant reduction in nitric oxide (NO) production, as measured by nitrite (B80452) accumulation, and inhibited the upregulation of pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov The inhibition of TNF-α and IL-1β upregulation was reported to be 65% and 39%, respectively. nih.gov Further research has shown that shikimic acid can also reduce the expression of TNF-α and Interleukin-6 (IL-6) in other cell models, such as HL-1 cells subjected to heat stress. nih.gov These findings highlight the anti-inflammatory potential of the core shikimate structure at a cellular level. nih.govresearchgate.net

Table 2: In Vitro Anti-inflammatory Effects of Shikimic Acid in LPS-Stimulated RAW 264.7 Cells

| Inflammatory Mediator | Effect of Shikimic Acid Treatment | Reported Inhibition (%) |

|---|---|---|

| Nitrite (from NO) | Suppressed accumulation to control values nih.gov | N/A |

| TNF-α | Inhibited up-regulation nih.gov | 65% nih.gov |

| IL-1β | Inhibited up-regulation nih.gov | 39% nih.gov |

Precursor Role in the Synthesis of Compounds with Investigated Biological Properties

This compound is a critically important intermediate in synthetic organic chemistry, most notably for its role as a precursor in the production of the antiviral drug Oseltamivir (B103847) Phosphate (B84403) (Tamiflu®). biosynth.comresearchgate.netdovepress.com Oseltamivir is a potent and selective inhibitor of the neuraminidase enzyme of influenza viruses. researchgate.net The industrial synthesis of this drug frequently starts from naturally sourced shikimic acid, which is first converted to its ethyl ester. wikipedia.org

The esterification step is a key part of various synthetic routes, including the Karpf/Trussardi synthesis, which avoids the use of potentially hazardous azide (B81097) reagents in later steps. wikipedia.org The resulting this compound, or derivatives thereof like the O-trimesylate of this compound, serves as a versatile chiral building block for the subsequent multi-step synthesis. wikipedia.orgnih.gov For example, an epoxide derivative of this compound is considered a key precursor in a second-generation process for producing Oseltamivir. acs.org

Beyond Oseltamivir, shikimic acid has been used as a starting material for the synthesis of novel analogues with other potential biological activities. researchgate.net In one study, new Oseltamivir analogues were designed and synthesized from shikimic acid, with several of the resulting compounds exhibiting cytotoxic activity against human cancer cell lines (KB, MCF7, and Lu-1). researchgate.net This demonstrates the utility of the shikimate scaffold, for which the ethyl ester is a common intermediate, in developing new classes of biologically active molecules. researchgate.net

Compounds with Antibacterial Potential

Direct studies detailing the antibacterial activity and mechanistic insights of this compound are not extensively available in the current body of scientific research. The shikimate pathway, from which shikimic acid is derived, is an essential metabolic route in bacteria for the biosynthesis of aromatic amino acids. wikipedia.org This pathway is a known target for antibiotics. wikipedia.org For instance, (6S)-6-fluoroshikimic acid, a derivative of shikimate, acts as an antibiotic by inhibiting this pathway. wikipedia.org

While shikimic acid itself has shown some antibacterial properties, research has often focused on other derivatives. For example, a series of amide derivatives of shikimic acid were synthesized and evaluated for their inhibitory effects on the shikimate dehydrogenase (SDH) enzyme in Escherichia coli, a key enzyme in the shikimate pathway. nih.govresearchgate.net These studies found that diamide (B1670390) derivatives were more active than monoamide derivatives, acting as mixed-type inhibitors of the enzyme. nih.govresearchgate.net However, specific data on the direct action of this compound against bacterial strains or its mechanism of antibacterial action is not prominently featured in the reviewed literature.

Compounds with Antiviral Potential

This compound is most famously recognized for its crucial role as a synthetic intermediate in the production of the antiviral drug oseltamivir phosphate (Tamiflu). bas.bgbiosynth.comresearchgate.net Oseltamivir is a potent inhibitor of the neuraminidase enzyme of influenza A and B viruses, which is essential for the release of new viral particles from infected cells. uu.nl

The synthesis of oseltamivir from shikimic acid often proceeds through the formation of its ethyl ester. uu.nlcalis.edu.cnresearchgate.net This esterification is a key step that facilitates subsequent chemical transformations. calis.edu.cnresearchgate.net While this compound is integral to the creation of a powerful antiviral compound, the scientific literature does not attribute direct antiviral activity to the ester itself. bas.bg Its value lies in its chemical structure, which provides a suitable scaffold for building the more complex and biologically active oseltamivir molecule. bas.bgcaldic.com

Compounds with Antitumor and Antifungal Potential

There is a significant lack of direct research evaluating the antitumor and antifungal properties of this compound. While some derivatives of shikimic acid have been explored for such activities, information specifically on the ethyl ester is scarce.

For instance, research into other natural product derivatives has identified various mechanisms of antifungal action, such as the disruption of the fungal cell membrane and inhibition of ergosterol (B1671047) biosynthesis. mdpi.com However, this compound is not typically highlighted in these studies as an active antifungal agent.

In the context of antitumor research, a related compound, (+)-streptol, which can be synthesized from shikimic acid, has demonstrated antitumor activity. acs.orgnih.gov Additionally, platinum complexes of shikimic acid have been prepared and assessed for their potential as anticancer agents. bas.bg These findings, however, relate to derivatives and complexes of shikimic acid rather than the ethyl ester itself. The direct cytotoxic or antitumor effects of this compound on cancer cell lines have not been a significant focus of the available research.

Advanced Analytical Methodologies for Characterization and Quantification of Shikimic Acid Ethyl Ester

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the analysis of shikimic acid ethyl ester, enabling its separation from complex mixtures, which is a critical step before identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for separating and identifying volatile and thermally stable compounds. This compound, with its multiple polar hydroxyl (-OH) groups, is not inherently volatile enough for direct GC analysis. Therefore, a chemical modification step known as derivatization is required.

The most common derivatization strategy for compounds containing hydroxyl groups is silylation. This process involves reacting the this compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the acidic protons of the hydroxyl groups with nonpolar trimethylsilyl (B98337) (TMS) groups. This transformation significantly increases the molecule's volatility and thermal stability, making it suitable for GC analysis.

Once derivatized, the compound is injected into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which bombards them with electrons, causing fragmentation. The resulting mass spectrum, a pattern of mass-to-charge ratios of the fragments, serves as a molecular fingerprint, allowing for definitive structural confirmation of the this compound derivative. nih.gov

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of non-volatile or thermally sensitive compounds like this compound, without the need for derivatization. researchgate.net The method is widely applied for the analysis of shikimic acid and its derivatives in various matrices. sielc.comresearchgate.net

Typically, a reversed-phase C18 column is used for separation. researchgate.netcottoninc.com The mobile phase often consists of a mixture of an aqueous solvent (like water with a small amount of acid, such as sulfuric acid or formic acid, to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Detection is commonly performed using a UV detector, as the conjugated double bond in the cyclohexene (B86901) ring of this compound allows it to absorb UV light. researchgate.net The typical detection wavelength is set around 210-213 nm. nih.gov Quantification is achieved by comparing the peak area of the analyte to a calibration curve constructed from standards of known concentrations.

Table 1: Typical HPLC Parameters for Analysis of Shikimic Acid and its Esters

| Parameter | Condition | Source(s) |

| Column | Reversed-Phase C18 | researchgate.netcottoninc.com |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | cottoninc.com |

| 0.01 M Sulfuric Acid | ||

| Detection | UV at 213 nm | nih.gov |

| UV at 210 nm | ||

| Column Temperature | 30°C | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

Micellar Electrokinetic Capillary Chromatography (MECC) is a high-resolution separation technique that merges the principles of capillary electrophoresis and chromatography. It is particularly effective for separating a wide range of analytes, including neutral molecules like this compound.

In MECC, a surfactant is added to the buffer solution above its critical micelle concentration, leading to the formation of micelles. The separation mechanism involves the partitioning of the analyte between the aqueous buffer and the hydrophobic interior of the micelles. An electric field is applied, causing the buffer and micelles to move at different velocities. The differential partitioning of this compound results in its separation from other components. A method for the parent compound, shikimic acid, utilizes a cholate-taurine buffer at pH 7.3 with direct UV detection at 206 nm. nih.gov This technique is noted for its high efficiency, with the potential for a large number of theoretical plates, leading to excellent separation resolution. nih.gov

Spectroscopic and Spectrophotometric Approaches

Spectroscopic methods provide invaluable information on the molecular structure and concentration of this compound by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon framework of this compound, respectively. nih.govresearchgate.netresearchgate.net

¹H NMR: Provides information on the chemical environment, number, and connectivity of protons. The spectrum of this compound would show characteristic signals for the ethyl group (a triplet and a quartet) and distinct signals for the protons on the cyclohexene ring. google.com

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments. The spectrum would display signals corresponding to the carbonyl carbon, the double bond carbons, the carbons bearing hydroxyl groups, and the carbons of the ethyl group. nih.gov

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivities between protons and carbons, confirming the complete and unambiguous structure of the molecule. researchgate.net Furthermore, quantitative NMR (qNMR) can be employed for precise quantification by integrating the signal of a specific proton of the analyte against that of a certified internal standard.

UV-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective method for quantifying compounds that absorb light in the UV-Vis region. The presence of a carbon-carbon double bond within the cyclohexene ring of this compound makes it UV-active. acs.org

The quantification is based on the Beer-Lambert law, which correlates absorbance with concentration. The procedure involves measuring the absorbance of standard solutions of this compound at its wavelength of maximum absorbance (λmax), which is typically around 210-213 nm, to generate a calibration curve. nih.gov The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from this curve. While often used as a detection method in HPLC, standalone UV-Vis spectrophotometry can be a valuable tool for quantifying purified samples.

Sample Preparation and Derivatization Protocols for Enhanced Analytical Performance

The accurate characterization and quantification of this compound in various matrices, particularly from natural product extracts, necessitate meticulous sample preparation and often, chemical derivatization. These steps are critical for removing interfering substances, concentrating the analyte, and improving its compatibility with analytical instrumentation, especially for gas chromatography-based methods. nih.govscioninstruments.com The inherent polarity and low volatility of this compound, due to its multiple hydroxyl groups, present challenges for direct analysis, making these preparatory protocols essential for achieving high sensitivity, selectivity, and reproducibility. scioninstruments.com

Sample Preparation and Extraction

The initial step in the analysis of this compound often involves the extraction of its parent compound, shikimic acid, from complex biological matrices like plant tissues. researchgate.net The choice of extraction technique is crucial for maximizing recovery while minimizing the co-extraction of interfering compounds. Several advanced and conventional methods have been optimized for this purpose.

Modern Extraction Techniques:

Pressurized Hot Water Extraction (PHWE): This technique, also known as subcritical water extraction, utilizes water at elevated temperatures (100-374 °C) and pressures to enhance its solvating power for moderately polar compounds. A rapid PHWE method using an unmodified household espresso machine has been developed for the efficient extraction of shikimic acid from star anise. colostate.eduamazonaws.com This approach is noted for being uncomplicated, quick, and minimizing the extraction of unwanted plant materials and colored impurities due to short residence times. colostate.edu

Microwave-Assisted Extraction (MWAE): MWAE is a simple and rapid method that uses microwave energy to heat the solvent and sample, accelerating the extraction process. researchgate.net Using water as the extraction solvent, MWAE has been successfully applied to recover shikimic acid from various plant tissues with high efficiency (>90%). researchgate.net This technique significantly reduces the consumption of organic solvents, aligning with green chemistry principles. researchgate.netresearchgate.net

Ionic Liquid-Based Ultrasound-Assisted Extraction (ILUAE): This method combines the unique solvent properties of ionic liquids with the physical effects of ultrasonic waves to enhance extraction efficiency. ILUAE has been systematically optimized for extracting shikimic acid from conifer needles, with parameters such as ionic liquid concentration, solid-liquid ratio, and ultrasound power being key influential factors. nih.gov

Conventional Extraction Techniques:

Traditional methods such as maceration, homogenate extraction, and heat reflux extraction are also employed, using solvents like acidic water, methanol, or ethanol (B145695). researchgate.netnih.gov Solid-Phase Extraction (SPE) is another widely used technique for sample clean-up and concentration. mdpi.com A highly selective SPE method utilizing molecularly imprinted polymers (MIPs) with boronate affinity has been developed for the specific isolation and purification of shikimic acid from herbal medicines. researchgate.net

The following table summarizes various extraction methods applied for shikimic acid, the precursor to this compound.

| Extraction Method | Matrix | Solvent/Key Reagent | Key Parameters | Reference |

|---|---|---|---|---|

| Pressurized Hot Water Extraction (PHWE) | Star Anise (Illicium verum) | 30% Ethanol/Water | Extraction using a commercial espresso machine. | colostate.eduamazonaws.com |

| Microwave-Assisted Extraction (MWAE) | Plant Tissues | Water | Rapid extraction with high recovery (>90%). | researchgate.net |

| Ionic Liquid-Based Ultrasound-Assisted Extraction (ILUAE) | Conifer Needles | [Bzmim]Br Ionic Liquid | Optimized for ionic liquid concentration, solid-liquid ratio, ultrasound power, and time. | nih.gov |

| Solid-Phase Extraction (SPE) | Herbal Medicines | Molecularly Imprinted Polymers (MIPs) | Highly selective for shikimic acid using boronate affinity. | researchgate.net |

| Heat Reflux Extraction (HRE) | Plant Material | Methanol, Ethanol, Water | Conventional solvent-based extraction. | researchgate.netnih.gov |

Derivatization Protocols

For gas chromatography (GC) analysis, derivatization is a critical step to enhance the volatility and thermal stability of polar analytes like this compound. scioninstruments.com The process involves chemically modifying the polar functional groups, primarily the hydroxyl (-OH) groups, to form less polar, more volatile, and more thermally stable derivatives suitable for GC separation and detection. nih.govscioninstruments.com

Silylation:

Silylation is the most common derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl groups. scioninstruments.com It involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group. scioninstruments.commdpi.com This conversion to TMS-ethers significantly reduces the polarity and intermolecular hydrogen bonding, leading to improved peak shape and detectability in GC. scioninstruments.com

A typical silylation procedure for a hydroxyl-containing compound like this compound involves:

Drying the extract or sample completely, as silylation reagents are sensitive to moisture. scioninstruments.com

Adding a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in combination with a catalyst like trimethylchlorosilane (TMCS). mdpi.com

Heating the mixture (e.g., at 60-100 °C) for a specific duration to ensure the reaction goes to completion. mdpi.comtcichemicals.com

Acylation:

Acylation is another effective derivatization method that reduces the polarity of hydroxyl groups. scioninstruments.com This reaction introduces an acyl group, and the use of fluorinated acylating agents can significantly enhance detection sensitivity when using an electron capture detector (ECD). scioninstruments.com The synthesis of triacetylshikimic acid, a derivative of shikimic acid, demonstrates the applicability of this approach. nih.gov

The following table outlines common derivatization strategies applicable to the hydroxyl groups of this compound for enhanced GC analysis.

| Derivatization Method | Reagent(s) | Target Functional Group | Resulting Derivative | Analytical Advantage |

|---|---|---|---|---|

| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) + TMCS (trimethylchlorosilane) | Hydroxyl (-OH) | Trimethylsilyl (TMS) Ether | Increases volatility and thermal stability; improves chromatographic peak shape. scioninstruments.commdpi.com |

| Acylation | Acylating agents (e.g., acetic anhydride, fluorinated anhydrides) | Hydroxyl (-OH) | Acyl Ester | Reduces polarity; fluorinated derivatives enhance ECD sensitivity. scioninstruments.com |

Future Directions and Research Gaps in Shikimic Acid Ethyl Ester Studies

Untapped Potential in Highly Efficient Stereoselective Synthesis Methodologies

Shikimic acid ethyl ester serves as a critical building block in the stereoselective synthesis of complex pharmaceuticals and natural products. biosynth.com Its value lies in the inherent chirality derived from its precursor, shikimic acid. While methods exist for its synthesis, significant potential remains for developing more efficient and highly stereoselective methodologies.

Current research often involves the esterification of shikimic acid, which can be extracted from natural sources or produced via fermentation. acs.orgcolostate.edu However, the future of its synthesis lies in novel asymmetric routes that can construct the core cyclohexene (B86901) ring with precise stereochemical control, potentially bypassing the need for the natural chiral pool. The development of chiral catalysts for Diels-Alder reactions or asymmetric dihydroxylation on achiral precursors represents a promising, yet underexplored, frontier.

A significant research gap is the development of a scalable, one-pot synthesis that combines the formation of the shikimate backbone with subsequent esterification. Such a process would improve atom economy and reduce the number of purification steps, making the production more cost-effective and environmentally friendly. Furthermore, exploring enzymatic or chemo-enzymatic strategies could offer unparalleled stereoselectivity under mild reaction conditions, an area that remains largely untapped for the direct synthesis of this compound.

Key areas for future research include:

Asymmetric Catalysis: Designing novel chiral catalysts for the de novo synthesis of the shikimate core.

Flow Chemistry: Implementing continuous flow processes for esterification and derivatization to improve efficiency and safety.

Chemo-enzymatic Synthesis: Utilizing enzymes to perform key stereoselective transformations, leading to higher purity and yield.

Deeper Elucidation of Novel Biological Activities and Molecular Targets

While the primary application of this compound is as a precursor for the neuraminidase inhibitor oseltamivir (B103847), its structural framework is ripe for exploring new biological activities. biosynth.comresearchgate.net The inherent stereochemistry and dense functionalization make it an attractive scaffold for medicinal chemistry. Research into derivatives of shikimic acid has already revealed potential antibacterial, anticancer, and herbicidal properties. nih.govnih.gov

A significant research gap exists in systematically exploring the therapeutic potential of this compound and its novel derivatives. For instance, 3-position acylated derivatives are being investigated to enhance fat solubility and the ability to cross the blood-brain barrier, potentially opening up applications in treating neurological conditions or as antithrombotic agents. google.com However, the specific molecular targets for these observed activities are often not well understood.

Future research should focus on a deeper mechanistic elucidation of how these compounds interact with biological systems. This involves:

Target Identification: Utilizing techniques like affinity chromatography, proteomics, and molecular docking to identify the specific enzymes or receptors that shikimic acid derivatives interact with. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing libraries of novel ester derivatives to systematically probe how modifications to the molecule affect its biological activity. This could lead to the discovery of compounds with enhanced potency and selectivity.

Expanded Screening: Testing this compound and its analogues against a wider range of biological targets, including those involved in inflammation, metabolic disorders, and parasitic diseases. researchgate.net

The exploration of these areas could unlock new therapeutic applications for this versatile chiral building block, moving it beyond its current role in antiviral synthesis.

Advancements in Biotechnological Production and Metabolic Engineering for Sustainable Sourcing

The traditional sourcing of shikimic acid from the Chinese star anise (Illicium verum) is often expensive and subject to supply chain volatility due to weather and harvesting issues. nih.govbohrium.com This has driven significant research into microbial fermentation as a sustainable and reliable alternative. nih.govnih.gov The advancements in this area directly impact the availability and cost of this compound, as shikimic acid is its immediate precursor.

Metabolic engineering of microorganisms, particularly Escherichia coli, has been highly successful in producing shikimic acid. nih.govfrontiersin.org Strategies involve redirecting carbon flow from central metabolism into the shikimate pathway. This is achieved by overexpressing key enzymes and blocking pathways that consume shikimic acid. mdpi.comnih.gov For example, inactivating shikimate kinase isoenzymes (coded by aroK and aroL) prevents the conversion of shikimic acid to downstream aromatic amino acids, leading to its accumulation. nih.gov

Despite these successes, there are still gaps and opportunities for improvement. A major challenge is overcoming the feedback inhibition of key enzymes and the toxicity of high concentrations of intermediates. mdpi.com Future research is directed towards more sophisticated metabolic engineering and synthetic biology approaches to create more robust and efficient microbial cell factories.

Table 1: Examples of Engineered E. coli Strains for Shikimic Acid Production

| Strain | Key Genetic Modifications | Shikimic Acid Titer (g/L) | Yield (mol/mol glucose) | Reference |

|---|---|---|---|---|

| PB12.SA22 | Inactivation of aroL and aroK; plasmid expression of aroGfbr, tktA, aroB, aroE | 7 | 0.29 | nih.gov |

| AR36 | Engineered promoter for high glucose conditions | 43 | 0.42 | frontiersin.org |

| dSA06-2 | Overexpression of aroD and aroE | 7.03 | Not specified | mdpi.com |

Future advancements in this field will likely involve:

Systems Biology Approaches: Using transcriptomics and metabolomics to gain a holistic understanding of cellular metabolism and identify non-obvious genetic targets for optimization. frontiersin.org

Synthetic Biology Tools: Employing advanced tools like CRISPR-Cas9 for precise genome editing and constructing dynamic regulatory circuits to control metabolic flux in real-time. mdpi.comnih.gov

Alternative Feedstocks: Engineering strains to utilize cheaper and more sustainable feedstocks, such as lignocellulosic biomass, instead of glucose.

Exploring Other Microorganisms: Investigating the potential of other microbes, such as Bacillus subtilis or yeast, which may offer advantages in terms of robustness or product tolerance. nih.gov

These advancements in biotechnological production are crucial for ensuring a stable and cost-effective supply of shikimic acid, which is essential for the synthesis and broader investigation of this compound and its derivatives.

Q & A

Q. What are the common synthetic routes for preparing shikimic acid ethyl ester, and how can purity be ensured?

this compound is typically synthesized via esterification of shikimic acid with ethanol under acidic or enzymatic catalysis. For example, ethyl ester derivatives can be prepared using literature methods involving dichloromethane or chloroform as solvents, followed by slow evaporation for crystallization . To ensure purity, researchers should employ column chromatography (e.g., silica gel) and verify identity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). X-ray crystallography is recommended for confirming stereochemical integrity .

Q. How is this compound biosynthesized in plants, and what pathways are involved?

this compound originates from the shikimate pathway, which synthesizes aromatic amino acids and secondary metabolites. In plants like Pteris multifida, shikimic acid is esterified with ethanol via enzymatic processes linked to phenylpropanoid metabolism. Key intermediates include cinnamic acid and feruloyl-CoA, with downstream modifications yielding ethyl esters . Researchers can track biosynthesis using isotopic labeling (e.g., ¹³C-glucose) coupled with LC-MS/MS .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometric detection are standard. For instance, GC-MS with a DB-5 column can resolve this compound (retention time ~3.15–6.77%) in plant extracts . Calibration curves using purified standards and internal controls (e.g., protocatechuic acid ethyl ester) improve accuracy .

Advanced Research Questions

Q. How do structural modifications of this compound influence its pharmacological activity?

The ester group enhances bioavailability by masking the carboxylic acid’s hydrophilicity. For antiviral applications, derivatives like 4,5-diamino this compound exhibit neuraminidase inhibition via interactions with conserved viral protein residues . Structure-activity relationship (SAR) studies using molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., neuraminidase inhibition IC₅₀) are critical. Modifications at R3 (e.g., ethyl vs. propyl) significantly alter binding affinity .

Q. What methodological challenges arise in crystallizing this compound, and how can they be resolved?

Crystallization challenges include polymorphism and solvent-dependent crystal packing. Evidence shows that slow evaporation of dichloromethane or chloroform solutions yields suitable single crystals for X-ray diffraction. For impure samples, cocrystallization with shikimic acid (e.g., 2:1 cocrystal) may occur, necessitating iterative recrystallization and purity checks via DSC/TGA .

Q. How can ionic liquids (ILs) optimize the reactive dissolution of shikimic acid for esterification?

Brønsted-acidic ILs like [BMIM][HSO₄] act as dual solvents/catalysts, enabling efficient esterification at mild temperatures (50–70°C). This method reduces reaction time (<6 hours) and improves yield (>85%) compared to traditional acid catalysis. Post-reaction, ILs can be recycled via aqueous extraction, minimizing waste .

Q. How do contradictory data on synthesis yields from quinic acid vs. shikimic acid routes inform process optimization?

While quinic acid routes achieve 35–38% yield over seven steps, shikimic acid routes achieve 63–65% in fewer steps. Contradictions arise from side reactions (e.g., epoxide ring-opening) and purification losses. Researchers should compare intermediates via HPLC and optimize regioselective steps (e.g., ketal reduction) using DoE (Design of Experiments) .

Q. What role does this compound play in antibacterial synergism with clinical antibiotics?

this compound derivatives (e.g., protocatechuic acid ethyl ester) disrupt S. aureus membrane permeability, enhancing clindamycin uptake. Synergism can be quantified via checkerboard assays (FIC index ≤0.5) and time-kill curves. ROS generation assays (DCFH-DA staining) further elucidate oxidative stress mechanisms .

Methodological Guidelines

- Experimental Design : Use response surface methodology (RSM) to optimize esterification parameters (e.g., temperature, catalyst loading) .

- Data Contradiction Analysis : Compare crystallographic data (CCDC entries) and reaction yields across studies to identify solvent/pH-dependent trends .

- Safety Protocols : Handle hygroscopic intermediates under inert atmosphere (N₂/Ar) to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.